molecular formula C6H5FS B1332064 2-Fluorothiophenol CAS No. 2557-78-0

2-Fluorothiophenol

Cat. No. B1332064
CAS RN: 2557-78-0
M. Wt: 128.17 g/mol
InChI Key: WJTZZPVVTSDNJJ-UHFFFAOYSA-N
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Description

2-Fluorothiophenol is a chemical compound that is part of the thiophene family, characterized by the presence of a sulfur atom within a heterocyclic ring. The fluorine atom attached to the thiophene ring significantly alters the compound's electronic properties, making it an interesting subject for research in materials science and organic chemistry.

Synthesis Analysis

The synthesis of fluoro-substituted phenylthiophene monomers, which are closely related to 2-fluorothiophenol, has been achieved with high isolated yields using generalized coupling reactions. These reactions involve a palladium catalyst and can also be mediated by zinc complexes . Additionally, a method for synthesizing substituted α-carboxy-γ-fluorothiophenes has been reported, which involves the reaction of methyl thioglycolate anion with α-fluoro-β-(phenylthio)enones, leading to cyclization to fluorothiophene .

Molecular Structure Analysis

The molecular structure of 2-fluorothiophenol has been elucidated using Fourier transform microwave (FTMW) spectroscopy. Two planar conformers were identified: cis-2FTPh and trans-2FTPh, with the cis conformer being more stable due to a weak intramolecular interaction between the sulfur lone pair and the CF moiety . This stabilization is not observed in the trans conformer or in thiophenol.

Chemical Reactions Analysis

2-Fluorothiophenol and its derivatives exhibit unique reactivity patterns due to the presence of the fluorine atom. For instance, 2-fluoro-5-nitrothiophene reacts much faster with nucleophiles like sodium thiophenoxide and piperidine compared to other halogenated nitrothiophenes. The reactions follow second-order kinetics and suggest a two-stage, intermediate-complex mechanism .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into thiophene derivatives has been shown to affect their physical and chemical properties significantly. For example, fluorination lowers both the HOMO and LUMO energy levels and widens the energy bandgap of polymers based on thiophene units . This alteration in electronic properties is crucial for applications in optoelectronics and photovoltaics. Moreover, the presence of fluorine can enhance the self-organization properties of polymer chains and influence their compatibility with other materials, such as in the case of solar cell performance .

Scientific Research Applications

Structural Elucidation and Spectroscopy

  • Fourier Transform Microwave Spectroscopy : 2-Fluorothiophenol (2FTPh) was analyzed using Fourier transform microwave (FTMW) spectroscopy, revealing details about its rotational transitions and conformers (Sun & Wijngaarden, 2017).

Fluorometric Assays

  • Carbohydrate Quantification : An assay using a derivative of 2-fluorothiophenol demonstrated effective quantification of carbohydrates, applicable to both monosaccharides and complex carbohydrates (Zhu & Nothnagel, 1991).

Material Science and Nonlinear Optical Properties

  • Nonlinear Optical (NLO) Properties : Studies on terthiophene-o-carborane dyads and triads linked with 2-fluorothiophenol derivatives revealed significant insights into their NLO properties, which are crucial for material science applications (Feng et al., 2021).

Intramolecular Interactions

  • Intramolecular Hydrogen Bonding : Research on 2-fluorothiophenol highlighted the existence of an intramolecular hydrogen bond and its role in conformational preferences, contributing to a deeper understanding of molecular interactions (Zeoly, Coelho, & Cormanich, 2019).

Chemosensors and Fluorometric Sensing

  • Metal Ion Detection : A study involving a derivative of 2-fluorothiophenol demonstrated its potential as a chemosensor for detecting Cu(II) and Zn(II) ions, indicating its utility in environmental and biochemical sensing applications (Guo et al., 2018).

Synthesis and Chemical Reactions

  • Synthetic Processes : Research on the preparation of 4-fluorothiophenol from 4-fluorobenzenesulphonyl chloride provided insights into efficient synthesis methods and chemical reactions involving fluorothiophenol derivatives (Fiege et al., 1998).

Organometallic Chemistry

  • Organomercury, -Tin, and -Lead Derivatives : A study exploring the fluorine chemical shifts in compounds derived from 2-fluorothiophenol enhanced understanding of steric hindrance and intramolecular coordination in organometallic chemistry (Kravtsov et al., 1972).

Polymer Science and Optoelectronics

  • Polymer Light-Emitting Diodes : The use of 4-fluorothiophenol in modifying the anode of top-emitting polymer light-emitting diodes (T-PLED) demonstrated its role in enhancing device performance, crucial for optoelectronic applications (Chong et al., 2006).

Safety And Hazards

2-Fluorothiophenol is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A combined experimental and theoretical study on DEA in relation to 2-Fluorothiophenol has been conducted . The study investigates the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds . This approach may offer a path for tailoring new and efficient radiosensitizers .

properties

IUPAC Name

2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTZZPVVTSDNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334283
Record name 2-Fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorothiophenol

CAS RN

2557-78-0
Record name 2-Fluorothiophenol
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Record name 2-Fluorothiophenol
Source EPA DSSTox
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Record name 2-Fluorothiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
LA Zeoly, F Coelho, RA Cormanich - The Journal of Physical …, 2019 - ACS Publications
… (SSCCs) in 2-fluorophenol and 2-fluorothiophenol were investigated experimentally by 1 H and 19 F … On the other hand, the analogue SSCC for 2-fluorothiophenol has its origin on the …
Number of citations: 14 pubs.acs.org
S Han, HS You, SY Kim, SK Kim - The Journal of Physical …, 2014 - ACS Publications
… reactions of 2-fluorothiophenol and 2-chlorothiophenol. As the internal energy increases in the excited state, the intramolecular hydrogen bonding of 2-fluorothiophenol loosens. The …
Number of citations: 26 pubs.acs.org
S Metya, A Das - The Journal of Physical Chemistry A, 2022 - ACS Publications
… In this work, we have investigated the S–H···O hydrogen bond in the 2-FTP (2-fluorothiophenol)···H 2 O complex using resonant 2-photon ionization (R2PI), UV–UV hole-burning …
Number of citations: 2 pubs.acs.org
W Sun, J van Wijngaarden - Journal of Molecular Structure, 2017 - Elsevier
… In this work, the isovalent 2-fluorothiophenol (2FTPh) molecule is investigated to identify geometry changes that accompany fluorination and any effects involving interaction between …
Number of citations: 9 www.sciencedirect.com
M Cipriani, O Ingólfsson - International Journal of Molecular Sciences, 2022 - mdpi.com
… Here we present a combined experimental and theoretical study on DEA in relation to pentafluorothiophenol (PFTP) and 2-fluorothiophenol (2-FTP). We investigate the thermochemistry …
Number of citations: 5 www.mdpi.com
J Ning, DG Truhlar - The Journal of Physical Chemistry A, 2023 - ACS Publications
ortho-Fluorothiophenol (o-FTP) photodissociates through the well-known πσ* process. The fluorine atom of o-FTP introduces a feature in the photodissociation of o-FTP that does not …
Number of citations: 5 pubs.acs.org
BK Maiti, T Avilés, I Moura, SR Pauleta… - Inorganic Chemistry …, 2014 - Elsevier
… The 19 F-NMR chemical shift of the free ligands of 2-fluorothiophenol, 3-fluorothiophenol, and 4-fluorothiophenol is − 105.99, − 112.56 and − 118.14 ppm respectively [19], which is up-…
Number of citations: 4 www.sciencedirect.com
H Songhee, YH Sik, K Sangkyu - Cambodian Malaysian …, 2012 - koasas.kaist.ac.kr
… the other state in the 2-fluorothiophenol-d1 dissociation while … -d1 is larger than of 2-fluorothiophenol-d1. These are relevant … C6H4FS· product in 2-fluorothiophenol-d1 dissociation has …
Number of citations: 0 koasas.kaist.ac.kr
HS You - 2016 - koasas.kaist.ac.kr
… reactions of 2-fluorothiophenol-d1 and 2-chlorothiophenol-d1. As the internal energy increases in the excited state, the intramolecular hydrogen bonding of 2-fluorothiophenol-d1 …
Number of citations: 0 koasas.kaist.ac.kr
J Kim, JS Lim, HR Noh, SK Kim - The Journal of Physical …, 2020 - ACS Publications
… To verify our theoretical analysis of AT splitting, we have carried out similar experiments on 2-fluorothiophenol (2-FTP) and 2-chlorothiophenol (2-CTP); their state S 1 lifetimes have …
Number of citations: 7 pubs.acs.org

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